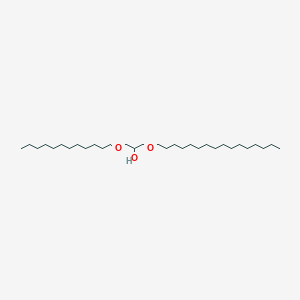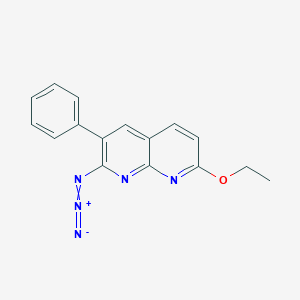![molecular formula C9H17O6P B14507850 1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate CAS No. 64212-59-5](/img/structure/B14507850.png)
1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate is an organic compound with the molecular formula C9H17O6P. It contains a total of 32 bonds, including 15 non-hydrogen bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 1 ester (aliphatic), and 1 phosphate/thiophosphate . This compound is significant in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate involves the reaction of acetone with ketene. This process results in the formation of isopropenyl acetate, which is then further reacted with diethyl phosphite under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to prepare various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropenyl acetate: An acetate ester of the enol tautomer of acetone, used as a precursor to acetylacetone.
Diethyl phosphite: A phosphite ester used in the synthesis of various organophosphorus compounds.
Uniqueness
1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate is unique due to its combination of ester and phosphate functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
64212-59-5 |
|---|---|
Formule moléculaire |
C9H17O6P |
Poids moléculaire |
252.20 g/mol |
Nom IUPAC |
1-diethoxyphosphoryloxyprop-1-en-2-yl acetate |
InChI |
InChI=1S/C9H17O6P/c1-5-12-16(11,13-6-2)14-7-8(3)15-9(4)10/h7H,5-6H2,1-4H3 |
Clé InChI |
XQDBKIZXYDXPAL-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC=C(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B14507828.png)

![Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate](/img/structure/B14507834.png)


